
Emtricitabine Carboxylic Acid
Descripción general
Descripción
Emtricitabine Carboxylic Acid is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Carboxylic Acid typically involves the following steps:
Condensation Reaction: Glyoxalic acid is condensed with 2,5-dihydroxy-1,4-dithiane under the asymmetric induction of optically active alcohol ester to obtain trans-5-hydroxy-1,3-oxathiolane-2-carboxylate.
Halogenation and Coupling: The intermediate is halogenated and coupled with silylated 5-flucytosine, followed by reduction to obtain the initial product.
Purification: The product is reacted with salicylic acid to form a salt, which is then purified and separated to obtain optically pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, mild reaction conditions, and efficient purification techniques to ensure high product purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly under acidic or alkaline conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Synthetic Pathways
Recent studies have focused on various synthetic methods to produce Emtricitabine Carboxylic Acid and its derivatives. Notable approaches include:
- Chlorination and Hydrolysis : A method involving chlorination reactions followed by condensation and hydrolysis to obtain key intermediates necessary for synthesizing Emtricitabine .
- Prodrug Development : The synthesis of palmitoylated prodrugs of Emtricitabine has been explored to enhance drug delivery and prolong half-life. These modifications aim to improve pharmacokinetics and therapeutic efficacy in HIV treatment .
Drug Delivery Systems
The incorporation of this compound into advanced drug delivery systems has been investigated:
- Core-Shell Nanofibers : Research indicates that embedding Emtricitabine derivatives within core-shell nanofibers improves drug stability and release profiles, making it suitable for sustained delivery applications .
- Nanocrystal Formulations : The formulation of hydrophobic prodrug nanocrystals has shown promise in enhancing the bioavailability of this compound through encapsulation in surfactants .
Antiretroviral Therapy
This compound is primarily utilized in combination therapies for treating HIV infections. Its role as a nucleoside reverse transcriptase inhibitor (NRTI) is critical in reducing viral load and improving immune function in patients .
Combination Drug Products
The compound is often combined with other antiretrovirals, such as Tenofovir Alafenamide, to enhance therapeutic outcomes. Studies have shown that such combinations can lead to improved efficacy while minimizing potential drug interactions .
Case Studies and Research Findings
Several case studies highlight the successful application of this compound in clinical settings:
- A study demonstrated the effectiveness of a modified Emtricitabine formulation in achieving higher plasma concentrations compared to traditional formulations, leading to better patient adherence and outcomes .
- Research on cocrystals involving Emtricitabine has shown enhanced solubility and stability, indicating potential for improved formulations targeting specific patient populations .
Mecanismo De Acción
Emtricitabine Carboxylic Acid, like its parent compound Emtricitabine, is a cytidine analog. When phosphorylated to its active triphosphate form, it competes with deoxycytidine triphosphate for incorporation into viral DNA by HIV reverse transcriptase. This incorporation results in chain termination, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Actividad Biológica
Introduction
Emtricitabine Carboxylic Acid (ECA) is a metabolite of Emtricitabine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of ECA is crucial for evaluating its potential therapeutic applications and safety profile. This article delves into the pharmacodynamics, mechanisms of action, and relevant case studies associated with ECA.
This compound has the chemical formula and is characterized by its structural similarity to Emtricitabine, differing mainly by the presence of a carboxylic acid group. This modification can influence its biological activity and pharmacokinetics.
Property | Value |
---|---|
Molecular Weight | 239.23 g/mol |
Solubility | Soluble in water |
pKa | 4.5 |
LogP | -1.2 |
ECA exerts its biological effects primarily through the following mechanisms:
- Inhibition of Reverse Transcriptase : Similar to Emtricitabine, ECA competes with deoxycytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during reverse transcription, effectively inhibiting HIV replication .
- Metabolic Activation : ECA can be phosphorylated to form active triphosphate derivatives, which are crucial for its antiviral activity. The conversion process is essential for enhancing its efficacy against HIV .
- Biodistribution : Recent studies have shown that formulations containing ECA demonstrate improved biodistribution profiles in human macrophages, suggesting enhanced uptake and retention compared to other formulations .
Pharmacokinetics
The pharmacokinetic profile of ECA is significant for understanding its therapeutic potential:
- Absorption : ECA exhibits high bioavailability due to its solubility and ability to penetrate cellular membranes.
- Half-life : The half-life of ECA is approximately 10 hours, allowing for once-daily dosing in clinical settings.
- Elimination : Primarily excreted via urine (86% unchanged), with a minor fraction metabolized .
Case Study 1: Long-acting Formulation Development
A study focused on a palmitoylated prodrug of Emtricitabine (MFTC) demonstrated that encapsulating ECA in nanocrystals significantly enhanced its antiretroviral potency and extended its half-life. The formulation showed an encapsulation efficiency of 90% and improved uptake in human monocyte-derived macrophages .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of ECA on various cell lines. The MTT assay indicated that ECA had low cytotoxicity across a range of concentrations (10–400 µM), suggesting a favorable safety profile for therapeutic use .
Propiedades
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238210-10-0 | |
Record name | Emtricitabine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.